methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a chromen-4-one derivative characterized by a 4-chlorophenyl substitution at position 3 of the chromene ring and a methyl ester-linked oxyacetate group at position 5. Chromen-4-one derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-22-17(20)10-23-13-6-7-14-16(8-13)24-9-15(18(14)21)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKKAUOAMIZNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylacetic acid and 4-hydroxycoumarin.
Esterification: The 4-chlorophenylacetic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-chlorophenylacetate.
Condensation Reaction: The methyl 4-chlorophenylacetate is then subjected to a condensation reaction with 4-hydroxycoumarin in the presence of a base, such as sodium ethoxide, to form the desired product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The compound's efficacy was compared to well-known antioxidants, showing promising results in inhibiting lipid peroxidation and protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In a series of experiments involving human albumin, it was found to inhibit albumin denaturation induced by heat, suggesting a protective role against inflammatory processes. This property could be beneficial for developing new anti-inflammatory drugs .
Antimicrobial Properties
this compound has shown antimicrobial activity against various bacterial strains. Studies have indicated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies .
Analytical Chemistry
Fluorogenic Reagent Development
The compound has been utilized in the development of new fluorogenic reagents for the analysis of primary amines and aminated carbohydrates. These reagents allow for sensitive detection through high-performance liquid chromatography (HPLC) and mass spectrometry (MS), enabling researchers to analyze complex biological samples with high specificity and sensitivity .
Materials Science
Polymer Chemistry
this compound is being explored as a building block in polymer chemistry. Its unique structure can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Preliminary studies suggest that polymers containing this compound exhibit improved performance characteristics compared to traditional materials .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antioxidant Activity | Medicinal Chemistry | Demonstrated significant free radical scavenging activity. |
| Anti-inflammatory Research | Medicinal Chemistry | Inhibited albumin denaturation, indicating potential anti-inflammatory effects. |
| Antimicrobial Testing | Medicinal Chemistry | Showed effectiveness against Staphylococcus aureus and Escherichia coli. |
| Development of Fluorogenic Reagents | Analytical Chemistry | Enabled sensitive detection of primary amines in biological samples via HPLC/MS. |
| Polymer Enhancement Studies | Materials Science | Improved thermal stability and mechanical properties in polymer matrices. |
Mechanism of Action
The mechanism of action of methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound’s chromenone core structure allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Ethyl [(4-Oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate (CAS 5897-05-2)
- Position 7: Ethyl ester oxyacetate.
- Molecular Formula : C₁₉H₁₆O₅.
- Molecular Weight : 324.33 g/mol.
- Key Differences: The absence of a chlorine atom on the phenyl ring reduces electron-withdrawing effects compared to the target compound.
Methyl 2-{[6-Ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
- Substituents :
- Position 3: 4-Fluorophenyl group.
- Position 2: Trifluoromethyl (-CF₃).
- Position 6: Ethyl group.
- Position 7: Methyl ester oxyacetate.
- Molecular Formula : C₂₁H₁₆F₄O₅ (estimated).
- Molecular Weight : ~440.35 g/mol.
- Key Differences: Fluorine at position 3 and trifluoromethyl at position 2 enhance electronegativity and metabolic stability.
2-Ethoxyethyl 2-{[3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Substituents: Position 3: 4-Chlorophenyl (same as target compound). Position 7: Propanoate ester with 2-ethoxyethyl chain.
- Molecular Formula : C₂₃H₂₁ClO₆ (estimated).
- Molecular Weight : ~440.87 g/mol.
- Key Differences: The extended propanoate ester chain increases hydrophobicity, likely reducing aqueous solubility compared to the methyl ester. The ethoxyethyl group may enhance membrane permeability .
Benzyl {[3-(3-Methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 347366-04-5)
- Substituents: Position 3: 3-Methylphenoxy group. Position 7: Benzyl ester oxyacetate.
- Molecular Formula : C₂₅H₂₀O₆.
- Molecular Weight : 416.42 g/mol.
- Key Differences: The 3-methylphenoxy group introduces steric and electronic variations compared to 4-chlorophenyl.
Structural and Physicochemical Comparison Table
| Compound Name | Substituent (Position 3) | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (Target) | 4-Chlorophenyl | Methyl acetate | C₁₉H₁₅ClO₅ | 358.78 | Electron-withdrawing Cl enhances reactivity; compact ester for solubility. |
| Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate | Phenyl | Ethyl acetate | C₁₉H₁₆O₅ | 324.33 | Less electronegative; higher lipophilicity. |
| Methyl 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate | 4-Fluorophenyl, -CF₃, ethyl | Methyl acetate | C₂₁H₁₆F₄O₅ | ~440.35 | Enhanced electronegativity and steric bulk. |
| 2-Ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate | 4-Chlorophenyl | Ethoxyethyl propanoate | C₂₃H₂₁ClO₆ | ~440.87 | Extended ester chain; increased hydrophobicity. |
| Benzyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate | 3-Methylphenoxy | Benzyl acetate | C₂₅H₂₀O₆ | 416.42 | Steric hindrance; high lipophilicity. |
Discussion of Substituent Effects
- Ester Chain Modifications : Methyl esters (target compound) offer balanced solubility and metabolic stability. Ethyl or benzyl esters increase lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .
- Steric Effects : Bulky groups like trifluoromethyl or ethoxyethyl can hinder molecular interactions, impacting bioactivity .
Biological Activity
Methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate, with the CAS number 302575-34-4, is a compound of significant interest due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C18H13ClO5
- Molecular Weight : 344.75 g/mol
- Structure : The compound features a coumarin core, which is known for various biological activities, including antioxidant and anti-inflammatory effects.
1. Acetylcholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the brain. This inhibition can potentially enhance cholinergic neurotransmission, making these compounds candidates for treating conditions like Alzheimer’s disease.
In a study evaluating various coumarin derivatives, it was found that certain analogs exhibited strong AChE inhibitory activity with IC50 values as low as 2.7 µM, suggesting that this compound may possess similar properties due to its structural characteristics .
2. Antioxidant Properties
Coumarin derivatives are also recognized for their antioxidant capabilities. The presence of the chlorophenyl group in this compound may enhance its ability to scavenge free radicals, thus contributing to cellular protection against oxidative stress.
Table 1: Summary of Biological Activities
Case Study: Coumarin Derivatives in Alzheimer's Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various coumarin derivatives for their AChE inhibitory effects. The results demonstrated that modifications to the coumarin structure, such as the introduction of different substituents (like the chlorophenyl group), significantly affected their biological activity. This compound was not specifically tested but is hypothesized to share similar mechanisms due to its structural composition .
The proposed mechanism for the biological activity of this compound involves:
- Binding to AChE : The compound may interact with the active site of AChE, hindering its enzymatic function.
- Free Radical Scavenging : The antioxidant properties are attributed to the ability of the coumarin structure to donate electrons and neutralize reactive oxygen species.
Q & A
What are the common synthetic routes for methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate, and how do reaction conditions impact yield?
Level: Basic
Answer:
The synthesis typically involves a multi-step approach:
Chromenone Core Formation : Condensation of 3-hydroxyacetophenone derivatives with ethyl acetoacetate in the presence of sodium ethoxide or similar bases (60–80°C, ethanol solvent) .
Etherification : Reaction of the hydroxyl group at the 7-position with methyl bromoacetate under basic conditions (K₂CO₃, DMF, 80°C) .
Substitution : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling .
Key Considerations :
- Solvent polarity (DMF vs. THF) affects reaction rates.
- Temperature control minimizes side reactions (e.g., ester hydrolysis).
- Yields range from 45–70%, with purity confirmed via HPLC .
How can structural contradictions in spectral data (e.g., NMR vs. XRD) for this compound be resolved?
Level: Advanced
Answer:
Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or crystal packing effects.
Methodology :
- Dynamic NMR : Probe temperature-dependent shifts to identify rotameric equilibria of the acetoxy group .
- DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms .
- Powder XRD : Confirm polymorphic consistency by matching experimental patterns with single-crystal data .
Example : A 0.3 ppm deviation in the methyl ester proton signal may indicate solvent-induced conformational changes .
What in vitro assays are most suitable for evaluating the anti-inflammatory potential of this compound?
Level: Basic
Answer:
Standard assays include:
- COX-2 Inhibition : Measure IC₅₀ via fluorescence-based enzymatic assays (human recombinant COX-2, arachidonic acid substrate) .
- NF-κB Luciferase Reporter Assay : Quantify inhibition of TNF-α-induced NF-κB activation in HEK293 cells .
- ROS Scavenging : Use DCFH-DA probe in RAW 264.7 macrophages under LPS stimulation .
Note : IC₅₀ values for similar chromenones range from 5–20 μM .
How can computational modeling predict the binding affinity of this compound to kinase targets?
Level: Advanced
Answer:
Workflow :
Target Selection : Prioritize kinases (e.g., PI3K, CDK2) based on structural homology to related chromenone inhibitors .
Docking Studies : Use AutoDock Vina with optimized force fields (AMBER) to simulate ligand-receptor interactions. Focus on the trifluoromethyl group’s role in hydrophobic pockets .
MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability and free energy (MM-PBSA) .
Validation : Compare predicted ΔG values with experimental IC₅₀ from kinase inhibition assays .
What strategies address low solubility in biological assays for this compound?
Level: Advanced
Answer:
Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter, 85% encapsulation efficiency) .
- Co-Solvent Systems : Use DMSO/PBS (≤0.1% DMSO) or β-cyclodextrin inclusion complexes .
Validation : Monitor solubility via UV-Vis spectroscopy and confirm bioactivity retention in cell viability assays .
How do electronic effects of the 4-chlorophenyl substituent influence reactivity in nucleophilic substitutions?
Level: Advanced
Answer:
The electron-withdrawing chloro group activates the chromenone core for nucleophilic attack at the 7-position:
- Hammett Analysis : σₚ value of Cl (−0.23) indicates moderate meta-directing effects, enhancing electrophilicity at the 7-O position .
- Kinetic Studies : Second-order rate constants (k₂) for reactions with methyl bromoacetate increase by 2.5× compared to unsubstituted analogs .
Experimental Validation : Monitor reaction progress via LC-MS and isolate intermediates for X-ray crystallography .
What analytical techniques are critical for purity assessment and structural confirmation?
Level: Basic
Answer:
- HPLC : Use a C18 column (ACN/water gradient, 1.0 mL/min) with UV detection at 254 nm; purity ≥95% .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 385.0742 (calculated for C₁₉H₁₄ClO₅) .
- ¹H/¹³C NMR : Key signals include δ 3.85 (s, OCH₃), 6.92 (d, J=8.5 Hz, chromenone H-6), and 7.45 (d, J=8.8 Hz, chlorophenyl protons) .
How can contradictory reports on CYP450 inhibition be reconciled?
Level: Advanced
Answer:
Discrepancies may arise from isoform-specific effects or assay conditions:
- Isoform Screening : Test against CYP3A4, 2D6, and 2C9 using fluorogenic substrates (e.g., Vivid® assays) .
- Metabolite Identification : Use LC-QTOF to detect reactive intermediates (e.g., epoxide formation) that may cause time-dependent inhibition .
- Species Variability : Compare human liver microsomes vs. recombinant CYP isoforms to clarify interspecies differences .
What are the key differences in biological activity between this compound and its non-chlorinated analogs?
Level: Basic
Answer:
- Anticancer Potency : Chlorination increases cytotoxicity (e.g., IC₅₀ = 12 μM vs. 28 μM for non-chlorinated analog in MCF-7 cells) due to enhanced electron withdrawal and membrane permeability .
- Metabolic Stability : Chlorine reduces hepatic clearance (t₁/₂ = 45 min vs. 22 min) in rat microsomes .
Validation : Perform parallel SAR studies with analogs varying in halogen substitution .
How can regioselective functionalization at the 3- and 7-positions be achieved?
Level: Advanced
Answer:
Strategies :
- Protection/Deprotection : Use TBDMS protection for the 7-OH group during 3-position substitutions .
- Directed Metalation : Employ LiTMP to deprotonate the 3-position selectively, followed by electrophilic quenching (e.g., ClP(O)(OEt)₂) .
- Cross-Coupling : Suzuki-Miyaura at the 3-position using Pd(PPh₃)₄ and 4-chlorophenylboronic acid (80°C, DME/H₂O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
